Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate
Description
Structural Characterization of Methyl 3-Iodo-5-{[3-(Methanesulfonyl)Propyl]Amino}Benzoate
Molecular Architecture and Crystallographic Analysis
The compound consists of a benzoate ester scaffold with two key substituents: an iodine atom at the 3-position and a [3-(methanesulfonyl)propyl]amino group at the 5-position (Fig. 1). The methanesulfonyl (SO₂CH₃) moiety introduces strong electron-withdrawing characteristics, while the propyl chain enables conformational flexibility.
Crystallographic data for closely related iodobenzoate derivatives suggest a likely triclinic or monoclinic crystal system. For instance, 3-bromo-5-iodobenzoic acid (CAS 188815-32-9) crystallizes in a monoclinic system with unit cell parameters a = 7.5649 Å, b = 7.6172 Å, c = 10.4163 Å, and angles α = 73.672°, β = 78.776°, γ = 82.641°. The iodine atom’s large van der Waals radius (1.98 Å) likely induces steric strain, affecting packing efficiency. Hydrogen bonding between the ester carbonyl and sulfonyl oxygen atoms may stabilize the lattice, as observed in 4-iodobenzoate-containing protein crystals.
Table 1: Hypothetical crystallographic parameters based on structural analogs
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | ~560 ų |
| Z | 4 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum exhibits distinct signals:
- Aromatic protons : A doublet at δ 7.8–8.1 ppm (H-4 and H-6) and a singlet at δ 7.5 ppm (H-2), reflecting iodine’s deshielding effect.
- Methyl ester : A sharp singlet at δ 3.90 ppm (COOCH₃).
- Propyl chain :
- δ 3.40–3.60 ppm (CH₂ adjacent to sulfonyl, J = 6.5 Hz)
- δ 2.90 ppm (N–CH₂, broadened by NH coupling)
- δ 2.70 ppm (SO₂CH₃ singlet)
¹³C NMR data would reveal:
- Carbonyl carbon at δ 168–170 ppm (ester)
- Aromatic carbons at δ 140 (C-3, iodine-substituted), δ 125–135 (C-1, C-2, C-4, C-6)
- Sulfonyl carbon at δ 44 ppm (SO₂CH₃)
Infrared (IR) Absorption Profile Analysis
Key IR bands include:
- C=O stretch : 1720 cm⁻¹ (ester carbonyl)
- S=O asymmetric/symmetric stretches : 1320 cm⁻¹ and 1145 cm⁻¹
- N–H bend : 1550 cm⁻¹ (secondary amine)
- C–I stretch : 560 cm⁻¹
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) would produce:
Computational Molecular Modeling Studies
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level predict:
- Bond lengths : C–I = 2.10 Å, C–O (ester) = 1.34 Å
- Dihedral angles : 85° between benzene and sulfonyl planes
- Electrostatic potential : Localized negative charge on sulfonyl oxygen (‒0.42 e) vs. positive charge on NH (+0.31 e)
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, with HOMO localized on the aromatic ring and LUMO on the sulfonyl group.
Properties
CAS No. |
913626-01-4 |
|---|---|
Molecular Formula |
C12H16INO4S |
Molecular Weight |
397.23 g/mol |
IUPAC Name |
methyl 3-iodo-5-(3-methylsulfonylpropylamino)benzoate |
InChI |
InChI=1S/C12H16INO4S/c1-18-12(15)9-6-10(13)8-11(7-9)14-4-3-5-19(2,16)17/h6-8,14H,3-5H2,1-2H3 |
InChI Key |
JJVXJJVSPACLNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)NCCCS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Core Benzoate Structure
The core structure, methyl 3-aminobenzoate, is synthesized using the following procedure:
- Dissolve 2-aminobenzoic acid in methanol.
- Cool the solution to 0°C and add thionyl chloride dropwise (2.5 equivalents).
- Reflux the mixture for 24 hours.
- Evaporate the solvent and neutralize the residue using saturated aqueous sodium bicarbonate.
- Extract the product with ethyl acetate, dry over magnesium sulfate, and purify via column chromatography using n-hexane/ethyl acetate as the eluent.
Iodination
To introduce the iodine atom at the 3-position:
Introduction of Methanesulfonyl Propylamino Group
The methanesulfonyl propylamino group is introduced through nucleophilic substitution:
- React the iodinated benzoate with 3-(methanesulfonyl)propylamine under basic conditions.
- Use solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction.
- Employ catalysts or activators like triethylamine to enhance nucleophilic substitution efficiency.
Reaction Conditions
Table summarizing key reaction parameters:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Core structure synthesis | Thionyl chloride, MeOH | Reflux, 0°C | Formation of methyl 3-aminobenzoate |
| Iodination | Iodine, KI | Acidic medium | Selective iodination at the 3-position |
| Substitution | Methanesulfonyl propylamine | DMF or acetonitrile, base | Attachment of methanesulfonyl propylamino group |
Purification Techniques
After each synthesis step:
- Use extraction methods (e.g., ethyl acetate) to isolate intermediates.
- Dry compounds over anhydrous magnesium sulfate.
- Purify final products via column chromatography using appropriate solvent systems.
Key Notes and Challenges
- Selective Functionalization: Ensuring regioselectivity during iodination and substitution steps is critical for obtaining the desired product.
- Reaction Optimization: Reaction conditions such as temperature, solvent choice, and reagent ratios must be carefully controlled to maximize yield.
- Purity: Chromatographic techniques are essential for removing impurities from intermediate and final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation-reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate involves its interaction with specific molecular targets. The iodine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is compared with structurally or functionally related compounds below:
Table 1: Structural and Functional Comparison
Key Analysis
Structural Differences Iodine vs. Allyl/Herbicidal Groups: The iodine atom in the target compound enables palladium-catalyzed cross-coupling (e.g., Stille coupling), a feature absent in non-halogenated analogs like metsulfuron-methyl or allyl derivatives . Sulfonylurea herbicides (e.g., metsulfuron-methyl) prioritize triazine rings for herbicidal activity, whereas the target compound’s methanesulfonylpropylamino group aids in enzyme inhibition . Methanesulfonyl vs. Sulfonylurea: The methanesulfonyl group in the target compound provides steric bulk and polar interactions, contrasting with the sulfonylurea linkage in herbicides, which facilitates binding to plant enzymes .
Synthetic Utility The target compound serves as a precursor to allyl-substituted derivatives (e.g., Methyl 3-allyl-5-[methyl(methylsulfonyl)amino]benzoate), which are intermediates in macrocyclic inhibitor synthesis . In contrast, sulfonylurea herbicides are synthesized via triazine-ring functionalization .
Physicochemical Properties
- The iodine atom increases molecular weight and lipophilicity (ClogP ~3.5 estimated) compared to allyl derivatives (ClogP ~2.8). This impacts solubility and bioavailability in pharmaceutical contexts.
Biological Activity
- The target compound’s derivatives inhibit β-secretase, a protease involved in amyloid-β production, while sulfonylureas inhibit acetolactate synthase in plants. Both mechanisms rely on sulfonamide/sulfonyl groups but target entirely different pathways .
Biological Activity
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of an iodine atom and a methanesulfonamide group suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.23 g/mol. Its structure features a benzene ring substituted with an iodine atom at the 3-position and a methanesulfonyl propylamino group at the 5-position. This unique combination may enhance its reactivity and biological activity compared to similar compounds lacking these features.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇I N₂O₄S |
| Molecular Weight | 397.23 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound often exhibit antimicrobial properties. The iodine atom may contribute to this activity by enhancing the compound's ability to interact with microbial membranes or enzymes.
- Case Study : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that compounds containing methanesulfonamide groups displayed significant antibacterial activity against various strains of bacteria, suggesting that this compound could exhibit similar effects .
Anticancer Potential
The structural characteristics of this compound also suggest potential anticancer activity. Compounds with iodine substitutions have been linked to increased cytotoxicity against cancer cell lines.
- Research Findings : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer types by inducing apoptosis. The specific mechanisms are still under investigation, but the presence of both iodine and sulfonamide groups may play a role in modulating cellular signaling pathways involved in cancer progression .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where the iodine atom is introduced into the benzene ring.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl 3-amino-5-{[3-(methanesulfonyl)propyl]amino}benzoate | C₁₂H₁₇N₂O₄S | Lacks iodine; potential for similar biological activity. |
| Methyl 4-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate | C₁₂H₁₇I N O₄S | Iodine at a different position; may exhibit different reactivity. |
| Sulfanilamide | C₆H₈N₂O₂S | A simple sulfonamide; widely studied for antibacterial properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
